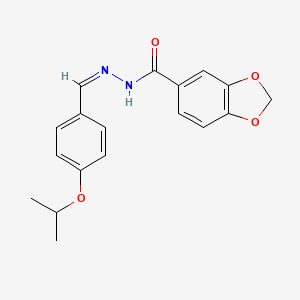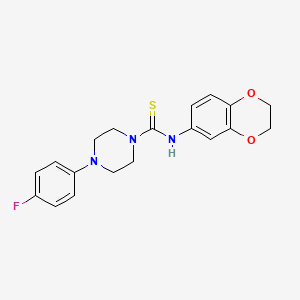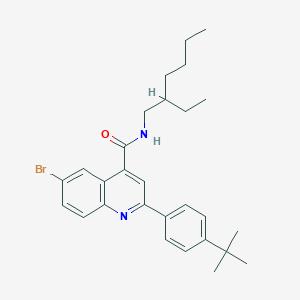![molecular formula C26H27ClN4O B4275131 7-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-ethylphenyl)-8-methylquinoline-4-carboxamide](/img/structure/B4275131.png)
7-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-ethylphenyl)-8-methylquinoline-4-carboxamide
Overview
Description
7-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-ethylphenyl)-8-methylquinoline-4-carboxamide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of quinoline derivatives, which are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-ethylphenyl)-8-methylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Coupling with Pyrazole Derivative: The final step involves coupling the quinoline derivative with the pyrazole derivative through a nucleophilic substitution reaction, forming the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of amines or dihydroquinolines.
Substitution: The chloro group at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines or dihydroquinolines.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimalarial and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is believed to:
Inhibit Enzymes: The compound can inhibit key enzymes involved in cellular processes, such as DNA replication or protein synthesis.
Disrupt Cellular Membranes: It can integrate into cellular membranes, disrupting their integrity and leading to cell death.
Induce Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative known for its antimalarial properties.
Quinacrine: Used as an antiprotozoal and antimalarial agent.
Mefloquine: A quinoline derivative with potent antimalarial activity.
Uniqueness
7-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(4-ethylphenyl)-8-methylquinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and application in different fields.
Properties
IUPAC Name |
7-chloro-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-2-(4-ethylphenyl)-8-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O/c1-5-18-7-9-19(10-8-18)24-13-22(21-11-12-23(27)16(3)25(21)30-24)26(32)28-14-20-15-29-31(6-2)17(20)4/h7-13,15H,5-6,14H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUYYVKCDZUUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NCC4=C(N(N=C4)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4275053.png)
![4-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4275078.png)
![2-[(3,4-dichlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4275082.png)


![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4275103.png)

![methyl 2-({[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4275116.png)




![6-bromo-2-(4-tert-butylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4275148.png)

